molecular formula C15H23N3O2 B2681709 6-Methyl-2-({1-[(oxan-2-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2199059-90-8

6-Methyl-2-({1-[(oxan-2-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2681709
CAS No.: 2199059-90-8
M. Wt: 277.368
InChI Key: LWHDAQNZGXAISL-UHFFFAOYSA-N
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Description

6-Methyl-2-({1-[(oxan-2-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound featuring a pyridazinone core, an azetidine ring, and an oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-({1-[(oxan-2-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Azetidine Ring: Starting from a suitable precursor, such as an amino alcohol, the azetidine ring can be formed through cyclization reactions. For instance, the reaction of an amino alcohol with a halogenated compound under basic conditions can yield the azetidine ring.

    Attachment of the Oxane Moiety: The oxane (tetrahydropyran) ring can be introduced via nucleophilic substitution reactions. This step often involves the reaction of an oxane derivative with a suitable leaving group on the azetidine ring.

    Construction of the Pyridazinone Core: The pyridazinone core can be synthesized through condensation reactions involving hydrazine derivatives and diketones or ketoesters. This step typically requires acidic or basic catalysis and controlled reaction temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the azetidine ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the pyridazinone core or the oxane ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, especially where good leaving groups are present. Halogenated derivatives and nucleophiles like amines or thiols are often used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. For instance, they might be explored as treatments for neurological disorders, given the presence of the azetidine ring, which is known to interact with the central nervous system.

Industry

Industrially, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The azetidine ring could play a crucial role in binding to active sites, while the pyridazinone core might be involved in electronic interactions.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2,3-dihydropyridazin-3-one: Lacks the azetidine and oxane rings, making it less complex and potentially less active biologically.

    2-({1-[(Oxan-2-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one: Similar structure but without the methyl group, which could affect its reactivity and biological activity.

    6-Methyl-2-({1-[(oxan-2-yl)methyl]azetidin-3-yl}methyl)pyridazin-3-one: Lacks the dihydro component, which might influence its stability and reactivity.

Uniqueness

The unique combination of the pyridazinone core, azetidine ring, and oxane moiety in 6-Methyl-2-({1-[(oxan-2-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one confers specific chemical and biological properties that are not present in simpler analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-methyl-2-[[1-(oxan-2-ylmethyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-12-5-6-15(19)18(16-12)10-13-8-17(9-13)11-14-4-2-3-7-20-14/h5-6,13-14H,2-4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHDAQNZGXAISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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